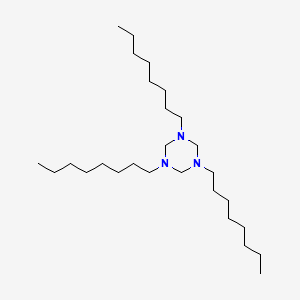
Hexahydro-1,3,5-trioctyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1,3,5-trioctyl-1,3,5-triazine is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexahydro-1,3,5-trioctyl-1,3,5-triazine can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the use of octylamine and formaldehyde under controlled conditions to form the desired triazine compound. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-1,3,5-trioctyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The nitrogen atoms in the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the triazine ring .
Applications De Recherche Scientifique
Hexahydro-1,3,5-trioctyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of hexahydro-1,3,5-trioctyl-1,3,5-triazine involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. It also inhibits the synthesis of essential enzymes, thereby affecting cellular metabolism. The molecular targets include membrane proteins and enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Hexahydro-1,3,5-trioctyl-1,3,5-triazine can be compared with other similar compounds such as:
Hexahydro-1,3,5-trimethyl-1,3,5-triazine: This compound has similar structural features but different alkyl substituents, leading to variations in chemical reactivity and applications.
Hexahydro-1,3,5-triethyl-1,3,5-triazine: Known for its antimicrobial properties, it shares similar mechanisms of action but differs in its specific applications.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): An explosive compound with distinct chemical properties and applications in the military.
This compound stands out due to its unique combination of chemical stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
94279-01-3 |
|---|---|
Formule moléculaire |
C27H57N3 |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
1,3,5-trioctyl-1,3,5-triazinane |
InChI |
InChI=1S/C27H57N3/c1-4-7-10-13-16-19-22-28-25-29(23-20-17-14-11-8-5-2)27-30(26-28)24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
Clé InChI |
CHPWHRVLSQHJNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1CN(CN(C1)CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



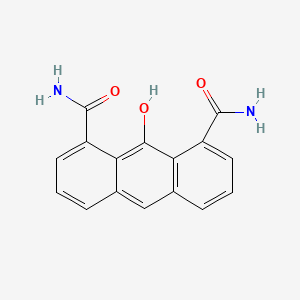
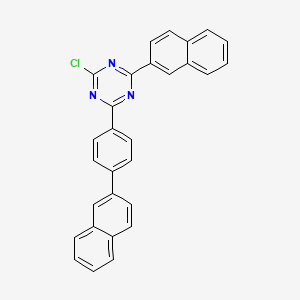
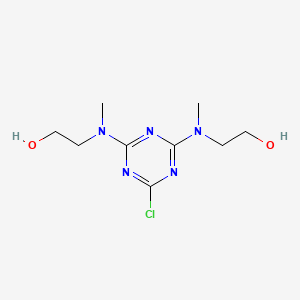


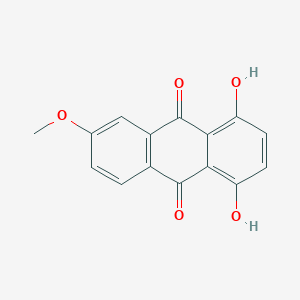
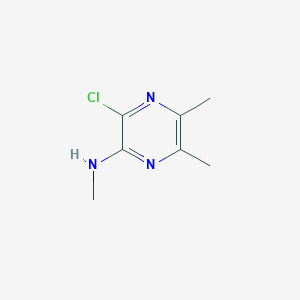
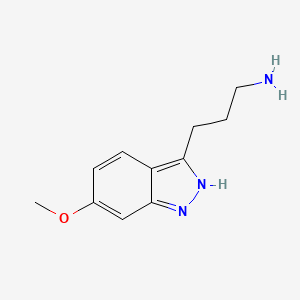
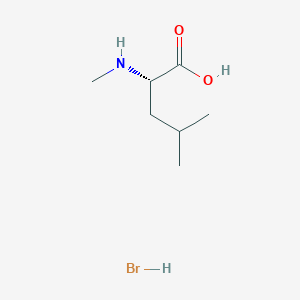
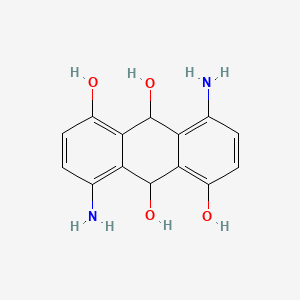


![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
